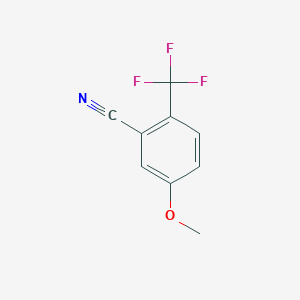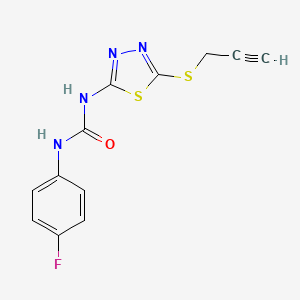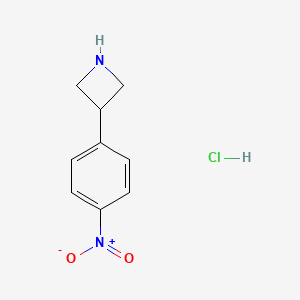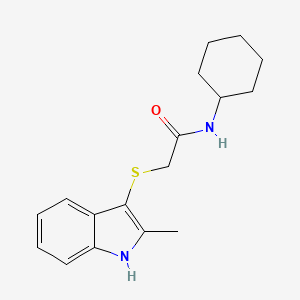![molecular formula C20H22N6O2 B2914184 2-(1H-benzo[d]imidazol-1-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one CAS No. 2210052-60-9](/img/structure/B2914184.png)
2-(1H-benzo[d]imidazol-1-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-benzo[d]imidazol-1-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one is a useful research compound. Its molecular formula is C20H22N6O2 and its molecular weight is 378.436. The purity is usually 95%.
BenchChem offers high-quality 2-(1H-benzo[d]imidazol-1-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-benzo[d]imidazol-1-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
The synthesis of heterocyclic compounds, including those similar to 2-(1H-benzo[d]imidazol-1-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one, has been a focus of research due to their potential in various scientific and pharmacological applications. One approach involves the condensation of 2-aryl-substituted pyrimidin-5-ylpropanoic acids with ortho-diamines to synthesize new derivatives of imidazo- and benzo[4',5']imidazo[1',2':1,6]pyrido[2,3-d]pyrimidines, showcasing a method to create condensed heterocyclic systems with potential biological activities (Harutyunyan, 2016).
Another significant aspect of research focuses on the antimicrobial properties of related compounds. For instance, certain derivatives have been synthesized and shown to exhibit antimicrobial action, comparing favorably with conventional antibiotics like Chloramphenicol and Amphotericin B (Ch, 2022). This highlights the potential of such compounds in the development of new antimicrobial agents.
Anti-inflammatory and Antioxidant Applications
Further studies have expanded into anti-inflammatory and antioxidant applications. Compounds synthesized from 2-guanidinobenzimidazole with triethyl orthoformate and reactive methylene compounds have shown significant anti-inflammatory activity in in-vivo models, such as against carrageenan-induced paw edema in albino rats. This indicates their potential as new anti-inflammatory agents (Prajapat & Talesara, 2016).
Similarly, synthesized benzimidazole derivatives have been studied for their corrosion inhibition efficiency on N80 steel in hydrochloric acid solution, demonstrating their utility in material science and engineering applications by offering a method to protect metals from corrosion. These studies also employ electrochemical, thermodynamic, and quantum chemical analyses to understand the compounds' inhibitory mechanisms (Yadav et al., 2016).
Catalysis and Synthetic Methodology
Research into catalysis and synthetic methodology using related compounds includes the development of environmentally benign synthetic methods for benzimidazoles through acceptorless dehydrogenative condensation. This method is significant for creating 2-phenylbenzimidazole and demonstrates a greener approach to synthesizing valuable chemical intermediates (Luo et al., 2017).
Additionally, the palladium-catalyzed carbonylative synthesis of functionalized benzimidazopyrimidinones outlines a new approach to these compounds, further expanding the toolkit available for organic synthesis and offering pathways to complex molecules with potential biological activity (Mancuso et al., 2017).
特性
IUPAC Name |
2-(benzimidazol-1-yl)-1-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c27-18(13-25-14-22-16-5-1-2-6-17(16)25)26-7-3-4-15-12-21-20(23-19(15)26)24-8-10-28-11-9-24/h1-2,5-6,12,14H,3-4,7-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHLFDJDSJJOGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)C(=O)CN3C=NC4=CC=CC=C43)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzo[d]imidazol-1-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-yl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide](/img/structure/B2914101.png)
![N-(benzo[d][1,3]dioxol-5-yl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2914103.png)
![6-[(3-Chlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2914105.png)



![(Z)-methyl 2-(2-(benzoylimino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2914111.png)
![4-methoxy-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2914112.png)
![1-Acetyl-4-benzyl-3-{[4-(dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione](/img/structure/B2914113.png)
![2-[(1,1-dioxothiolan-3-yl)carbamoylamino]acetic Acid](/img/structure/B2914115.png)

![N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2914118.png)
![(1-(4-Chlorophenyl)cyclopentyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2914120.png)
